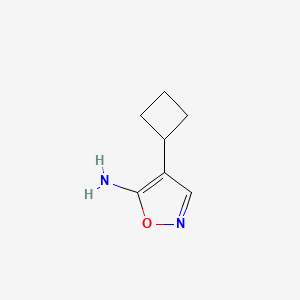![molecular formula C15H13ClN2O B2947831 2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide CAS No. 1198213-96-5](/img/structure/B2947831.png)
2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide, also known as 2-chloro-N-(2-chlorophenyl)-N-(phenylmethylidene)acetamide, is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound with a molecular weight of 270.74 g/mol and a melting point of 65-67 °C. It is a colorless, crystalline solid that is soluble in water and ethanol.
Wirkmechanismus
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide acts as a substrate for the enzyme carbonic anhydrase. Carbonic anhydrase is responsible for the regulation of acid-base balance in the body by catalyzing the reaction of carbon dioxide and water to form carbonic acid. The carbonic acid then dissociates into bicarbonate ions and hydrogen ions. The bicarbonate ions are then transported into the cells, while the hydrogen ions are excreted in the urine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Furthermore, it has been shown to have anti-inflammatory and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide has several advantages and limitations when used in laboratory experiments. One of the advantages is its low cost and availability. It is also a relatively stable compound and is soluble in water and ethanol, making it easy to handle and store. However, it is also highly toxic and can cause irritation to the skin and eyes.
Zukünftige Richtungen
The potential applications of 2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide are far-reaching. Future research could focus on further exploring its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could focus on improving the synthesis process in order to make the compound more cost-effective and widely available. Finally, research could also focus on developing new methods for using the compound in laboratory experiments, such as in the study of protein structure and activity.
Synthesemethoden
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide can be synthesized by the reaction of this compound(2-chlorophenyl)-N-(phenylmethylidene)acetamide with ethylchloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and takes place in a solvent, such as dichloromethane. The product of the reaction is a colorless, crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been used to study the structure and activity of proteins, as well as to study the mechanisms of action of various drugs.
Eigenschaften
IUPAC Name |
2-(benzylideneamino)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-9-5-4-8-12(13)14(15(17)19)18-10-11-6-2-1-3-7-11/h1-10,14H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUGHQEJNBWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(C2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)

![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)

![N-(4-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2947757.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2947760.png)
![(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid](/img/structure/B2947765.png)



![3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2947770.png)
![1-[(3-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2947771.png)